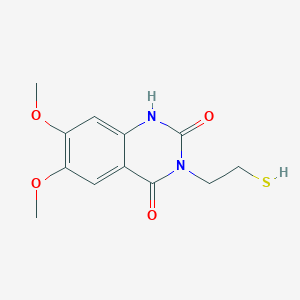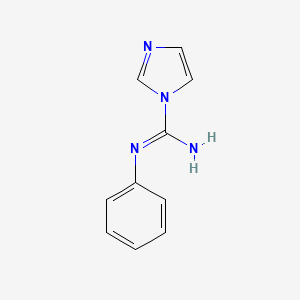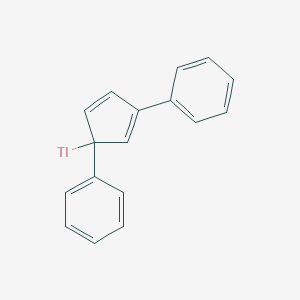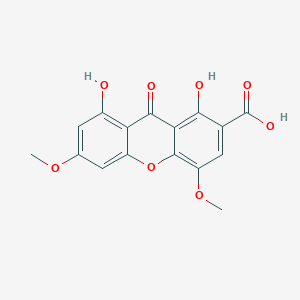![molecular formula C27H48N2O2 B14278879 N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea CAS No. 167379-00-2](/img/structure/B14278879.png)
N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is an organic compound that features a urea linkage between a hydroxyphenylethyl group and an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea typically involves the reaction of 4-hydroxyphenylethylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.
Reduction: Formation of 4-hydroxyphenylethylamine and octadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the long octadecyl chain can interact with lipid membranes, potentially altering their properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]carbamate
- N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain can enhance its lipophilicity and membrane interaction capabilities, making it particularly useful in applications requiring membrane modulation or interaction.
Properties
CAS No. |
167379-00-2 |
|---|---|
Molecular Formula |
C27H48N2O2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C27H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-28-27(31)29-24-22-25-18-20-26(30)21-19-25/h18-21,30H,2-17,22-24H2,1H3,(H2,28,29,31) |
InChI Key |
DQQXEMSPNKGJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)



![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

